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Introduction
BMS-986104 is a potent and selective modulator of the sphingosine-1-phosphate receptor 1

(S1P1).[1] As a prodrug, it is converted in vivo to its active phosphate metabolite, which then

acts as a biased agonist at the S1P1 receptor. This biased agonism, primarily signaling through

the Gαi pathway with only partial induction of β-arrestin recruitment and receptor

internalization, is thought to contribute to its efficacy in autoimmune models while potentially

offering an improved safety profile compared to less selective S1P receptor modulators like

fingolimod.[2] Preclinical studies have demonstrated the efficacy of BMS-986104 in a mouse

model of experimental autoimmune encephalomyelitis (EAE), an animal model widely used to

study the pathophysiology of multiple sclerosis.[1]

These application notes provide a detailed protocol for the use of BMS-986104 in a standard

EAE model, along with data presentation guidelines and a diagram of the relevant signaling

pathway.

Signaling Pathway of BMS-986104
BMS-986104, through its active phosphate metabolite, selectively targets the S1P1 receptor.

Its mechanism of action is characterized by biased agonism. Upon binding to the S1P1
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receptor on lymphocytes, it preferentially activates the Gαi signaling cascade. This inhibits

adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This signaling pathway is

crucial for inhibiting the egress of lymphocytes from lymph nodes, thereby reducing the

infiltration of autoreactive lymphocytes into the central nervous system.

Unlike pan-S1P receptor agonists, BMS-986104 is a partial agonist for β-arrestin recruitment,

leading to less pronounced receptor internalization and degradation. This property is

hypothesized to contribute to a more favorable safety profile, particularly concerning

cardiovascular side effects associated with other S1P receptor modulators.
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BMS-986104-P signaling at the S1P1 receptor.

Experimental Protocols
The following is a representative protocol for evaluating the efficacy of BMS-986104 in a

murine EAE model induced by myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in

C57BL/6 mice. This model recapitulates many of the immunological and neuropathological

features of multiple sclerosis.

Experimental Workflow
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Phase 1: EAE Induction and Treatment

Phase 2: Monitoring and Assessment

Phase 3: Endpoint Analysis

Day 0:
EAE Induction

(MOG35-55 Emulsion s.c.)
+ Pertussis Toxin (i.p.)

Day 2:
Pertussis Toxin (i.p.)

Treatment Initiation
(Prophylactic or Therapeutic)

Daily Monitoring:
- Clinical Score
- Body Weight

Daily Administration of
BMS-986104 or Vehicle

Endpoint:
(e.g., Day 21-28)

Tissue Harvest:
- Spinal Cord

- Brain
- Spleen

- Lymph Nodes

Histological Analysis:
- H&E (Inflammation)

- Luxol Fast Blue (Demyelination)

Flow Cytometry:
- CNS Infiltrating Cells

- Splenocytes
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Workflow for BMS-986104 evaluation in EAE.
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Materials
Animals: Female C57BL/6 mice, 8-10 weeks old.

Antigen: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

Toxin: Pertussis toxin.

Test Compound: BMS-986104.

Vehicle: Appropriate vehicle for BMS-986104 solubilization (e.g., 0.5% methylcellulose in

water).

Procedure
EAE Induction (Day 0):

Prepare an emulsion of MOG35-55 peptide in CFA (1:1 ratio). A typical concentration is

200 µg of MOG35-55 per 100 µL of emulsion.

Anesthetize mice and administer a total of 200 µL of the emulsion subcutaneously (s.c.)

over two sites on the flank.

Administer 200 ng of pertussis toxin intraperitoneally (i.p.).

Pertussis Toxin Boost (Day 2):

Administer a second dose of 200 ng of pertussis toxin i.p.

Compound Administration:

Prophylactic Treatment: Begin daily administration of BMS-986104 or vehicle on Day 0.

Therapeutic Treatment: Begin daily administration upon the first signs of clinical symptoms

(typically around Day 10-12).

Route of Administration: Oral gavage is a common route for BMS-986104.
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Dosage: Based on preclinical studies of similar S1P1 modulators, a starting dose range

could be 0.1 to 10 mg/kg. Dose-response studies are recommended to determine the

optimal effective dose.

Clinical Assessment:

Monitor mice daily for clinical signs of EAE and record their body weight.

Clinical scoring should be performed by a blinded observer according to a standardized

scale:

0: No clinical signs.

1: Limp tail.

2: Hind limb weakness or wobbly gait.

3: Partial hind limb paralysis.

4: Complete hind limb paralysis.

5: Moribund or dead.

Endpoint and Tissue Collection:

The experiment is typically terminated between Day 21 and Day 28 post-induction.

At the endpoint, mice are euthanized, and tissues (spinal cord, brain, spleen, lymph

nodes) are collected for further analysis.

Histological Analysis
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

Dissect the spinal cord and post-fix in 4% PFA.

Process the tissue for paraffin embedding and sectioning.
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Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Luxol

Fast Blue (LFB) to assess demyelination.

Score the sections for the degree of cellular infiltration and the extent of demyelination.

Flow Cytometry
Isolate mononuclear cells from the brain and spinal cord by mechanical dissociation and

density gradient centrifugation.

Prepare single-cell suspensions from spleens and lymph nodes.

Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4,

CD8, B220, CD11b) to quantify different immune cell populations in the CNS and peripheral

lymphoid organs.

Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison

between treatment groups.

Table 1: Clinical EAE Parameters

Treatment Group Mean Day of Onset
Mean Maximum
Clinical Score

Cumulative
Disease Index

Vehicle

BMS-986104 (Dose 1)

BMS-986104 (Dose 2)

Positive Control (e.g.,

Fingolimod)

Table 2: Histopathological Analysis of Spinal Cord
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Treatment Group Inflammation Score (H&E) Demyelination Score (LFB)

Vehicle

BMS-986104 (Dose 1)

BMS-986104 (Dose 2)

Positive Control

Table 3: Immune Cell Infiltration in the CNS (Flow Cytometry)

Treatment
Group

CD4+ T Cells
(%)

CD8+ T Cells
(%)

B220+ B Cells
(%)

CD11b+
Myeloid Cells
(%)

Vehicle

BMS-986104

(Dose 1)

BMS-986104

(Dose 2)

Positive Control

Conclusion
BMS-986104 represents a promising therapeutic candidate for autoimmune diseases such as

multiple sclerosis. The provided protocols and guidelines offer a framework for the preclinical

evaluation of BMS-986104 in the EAE model. Rigorous experimental design, including

appropriate controls and blinded assessment, is crucial for obtaining reliable and reproducible

data. The biased agonism of BMS-986104 at the S1P1 receptor provides a strong rationale for

its investigation as a differentiated immunomodulatory agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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